molecular formula C16H14N2O2 B8715954 1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one

1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one

Cat. No. B8715954
M. Wt: 266.29 g/mol
InChI Key: USKRVIRQSQMVDV-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-(5-phenylmethoxyindazol-1-yl)ethanone

InChI

InChI=1S/C16H14N2O2/c1-12(19)18-16-8-7-15(9-14(16)10-17-18)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

USKRVIRQSQMVDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Acetyl-5-benzyloxy-1H-indazole can be obtained in the following way: 0.8 ml of acetic anhydride is run into a solution of 500 mg of 4-benzyloxy-2-methylaniline in 3 ml of toluene and the reaction medium is heated at a temperature in the region of 90° C. for 1 hour. 0.55 ml of tert-butyl nitrite is run in dropwise into this solution at approximately 90° C. Heating is continued for 1 hour 30 minutes and then the reaction medium is cooled to a temperature in the region of 20° C. and concentrated to dryness under reduced pressure. The solid residue is taken up with 5 ml of chloroform and the organic phase is washed with 4 ml of a 5% aqueous potassium carbonate solution, dried over magnesium sulfate, filtered and concentrated by evaporation under reduced pressure. The solid thus obtained is purified by chromatography on a silica column with a dichloromethane/cyclohexane (9/1 by volume) mixture as eluent. 467 mg of 1-acetyl-5-benzyloxy-1H-indazole are thus obtained in the form of a brown powder (Rf=0.54, silica gel thin layer chromatography, eluent: cyclohexane/dichloromethane (1/9 by volume)).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10.5 ml of acetic anhydride are run into a solution of 7.14 g of 4-benzyloxy-2-methylphenylamine in 26 ml of toluene. The medium is heated to around 90° C. and 9.28 ml of tert-butyl nitrite are run in to the solution, dropwise. The reaction medium is heated at around 90° C. for two hours. The reaction crude is concentrated to dryness in a rotary evaporator. The solid is taken up in ethyl acetate and then filtered and rinsed with isopropyl ether. 3.41 g of 1-(5-benzyloxyindazol-1-yl)ethanone are collected.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step Two
Quantity
9.28 mL
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Four

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